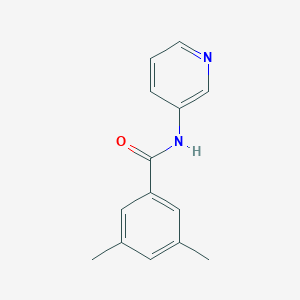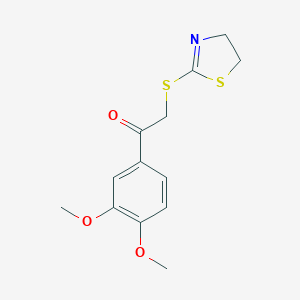![molecular formula C12H10Cl2N2OS2 B269855 N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269855.png)
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide may also inhibit the activity of enzymes involved in the production of prostaglandins, which are known to contribute to inflammation. In terms of its anti-cancer activity, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have minimal toxicity in animal studies, indicating that it may be safe for use in humans. However, more research is needed to determine its long-term effects. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to have a half-life of approximately 3.5 hours in rats, indicating that it may be rapidly metabolized in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its broad-spectrum activity against inflammation, cancer, and bacteria. This makes it a promising candidate for drug development. However, one limitation of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for research on N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One area of interest is its potential use in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation in animal models of colitis. Another area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, more research is needed to determine the long-term safety and efficacy of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in humans.
Métodos De Síntesis
The synthesis of N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 2,6-dichloroaniline with 4-methyl-2-thiazolyl mercaptan in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide as a white solid.
Aplicaciones Científicas De Investigación
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has also been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of breast and lung cancer. Additionally, N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Nombre del producto |
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C12H10Cl2N2OS2 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10Cl2N2OS2/c1-7-5-18-12(15-7)19-6-10(17)16-11-8(13)3-2-4-9(11)14/h2-5H,6H2,1H3,(H,16,17) |
Clave InChI |
KSZJOYFIEPJDEB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
CC1=CSC(=N1)SCC(=O)NC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B269773.png)
![5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
![2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B269782.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
![3-(3-chlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269859.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)
![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269873.png)